Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve moderate to high temperatures and may require the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted phenyl isoxazoles, while oxidation reactions can produce iodinated isoxazole derivatives with different oxidation states .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate: Similar in structure but with a methoxy group instead of an iodine atom.
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate: Contains a cyano group on the phenyl ring.
Methyl 5-(3-pyridyl)isoxazole-3-carboxylate: Features a pyridyl group instead of a phenyl ring.
Uniqueness
Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological properties. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
CAS No. |
609848-44-4 |
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Molecular Formula |
C11H8INO3 |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI Key |
UHXBOKFBICKPMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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